REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1.[C-:13]#[N:14].[Na+]>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.C1C=CC=CC=1.O>[CH3:10][O:9][C:7](=[O:8])[C:6]1[CH:11]=[CH:12][C:3]([CH2:2][C:13]#[N:14])=[CH:4][CH:5]=1 |f:1.2,3.4,5.6|
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Name
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|
Quantity
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10.09 g
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Type
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reactant
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Smiles
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BrCC1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
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6.42 g
|
Type
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reactant
|
Smiles
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[C-]#N.[Na+]
|
Name
|
|
Quantity
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1.59 g
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Type
|
catalyst
|
Smiles
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[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
|
Name
|
|
Quantity
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187.5 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1.O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 5 h
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Duration
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5 h
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Type
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EXTRACTION
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Details
|
then extracted with CH2Cl2 3×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic extracts were dried (MgSO4)
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
Purification of the crude material by chromatography on silica gel (35% EtOAc/hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)CC#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.64 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |